2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is a chemical compound with the molecular formula C14H12O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . This method is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Scientific Research Applications
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-naphtho[1,2-b]pyran-4-one: A closely related compound with similar structural features and biological activities.
4H-Pyran-4-one: Another related compound with a pyran ring structure, known for its diverse chemical reactivity and applications.
Uniqueness
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
126743-63-3 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-methyl-1,2-dihydrobenzo[f]isochromen-4-one |
InChI |
InChI=1S/C14H12O2/c1-9-8-13-11-5-3-2-4-10(11)6-7-12(13)14(15)16-9/h2-7,9H,8H2,1H3 |
InChI Key |
BOEMTCOYIKFSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC3=CC=CC=C23)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.